molecular formula C12H16BN3O2 B1443249 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 1416437-27-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B1443249
M. Wt: 245.09 g/mol
InChI Key: SPDVTVCGCCNYOC-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine” is a chemical compound. It is a colorless to yellow liquid or semi-solid or solid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 270.1 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 270.1427246 g/mol, a monoisotopic mass of 270.1427246 g/mol, a topological polar surface area of 38.7 Ų, a heavy atom count of 20, and a formal charge of 0 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine and related compounds have been synthesized and explored for their potential in medicinal chemistry. For instance, Bethel et al. (2012) developed an optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling, which is applicable to high throughput and large-scale synthesis of medicinally important compounds, including a novel boronic ester closely related to the compound (Bethel et al., 2012).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of related compounds provide insights into their molecular properties. Liao et al. (2022) examined a closely related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and confirmed its structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds (Liao et al., 2022).

Anticancer Applications

Some derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their anticancer properties. For instance, Singleton et al. (2019) prepared novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines, which showed promise in anticancer activities against breast and ovarian cancer cell lines (Singleton et al., 2019).

Antimicrobial Properties

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. Hussein (2010) described an efficient synthesis of tetrazolo[1,5-a]-, pyrazolo[1,5-a]- and pyrimido[1,6-a] pyrimidine derivatives, with some exhibiting moderate activity against tested microorganisms (Hussein, 2010).

Applications in PET Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized for use in positron emission tomography (PET) imaging, as demonstrated by Damont et al. (2015). These compounds showed potential as in vivo PET radiotracers, indicating their utility in neuroinflammation imaging (Damont et al., 2015).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-14-10-5-6-15-16(10)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVTVCGCCNYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

CAS RN

1416437-27-8
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TM Kaiser, ZW Dentmon, PB Burger, Q Shi… - … : Online Journal of …, 2021 - arkat-usa.org
As a result of the rapidly increasing cost of drug development, efficient methods for early identification of compounds with a high probability of clinical success are needed. Herein, we …
Number of citations: 4 www.arkat-usa.org

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